1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Medicinal chemistry Kinase inhibitor design NAMPT inhibition

This N-sulfonylpiperidine scaffold is chemically differentiated by its 4-(pyridin-3-yloxy) moiety, a critical pharmacophore for kinase hinge-region hydrogen bonding and NAMPT active-site engagement. Unlike the des-pyridinyloxy analog, this architecture delivers target binding and defined vectors for parallel diversification via its 4-acetyl handle (hydrazide, chromene, or bioconjugate libraries). Ideal for fragment-based screening and chemoproteomic probe generation.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 1705826-72-7
Cat. No. B2442836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
CAS1705826-72-7
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CN=CC=C3
InChIInChI=1S/C18H20N2O4S/c1-14(21)15-4-6-18(7-5-15)25(22,23)20-11-8-16(9-12-20)24-17-3-2-10-19-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3
InChIKeyJYCUTNYTUNORPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1705826-72-7): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1705826-72-7) is a synthetic small molecule (C18H20N2O4S, MW 360.43 g/mol) belonging to the N-sulfonylpiperidine class [1]. It features a 4-(pyridin-3-yloxy)piperidine moiety linked via a sulfonyl bridge to a 4-acetylphenyl group. This scaffold is recognized in medicinal chemistry as a privileged pharmacophore for kinase inhibitor development and receptor modulation [1]. The compound serves primarily as a research intermediate and a candidate for structure-activity relationship (SAR) exploration in programs targeting NAMPT, kinases, and other therapeutic nodes [2].

Why 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone Cannot Be Replaced by Simpler N-Sulfonylpiperidine Analogs


Generic substitution within the N-sulfonylpiperidine class is precluded by the profound impact of the 4-(pyridin-3-yloxy) substituent on both molecular recognition and physicochemical properties. The simpler des-pyridinyloxy analog, 1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone (CAS 58722-34-2), lacks the extended heteroaromatic ether moiety that enables key hydrogen-bonding and π-stacking interactions with kinase hinge regions and other biological targets [1]. In NAMPT inhibitor programs, the presence and precise positioning of the 3-pyridyl group has been shown to be the preferred pharmacophoric element for potent enzyme inhibition, with alterations abolishing target engagement [2]. Additionally, the pyridin-3-yloxy group modulates lipophilicity and aqueous solubility relative to unsubstituted piperidine sulfonamides, directly affecting assay compatibility and pharmacokinetic profiles [1].

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: Quantitative Comparative Evidence for Selection and Procurement


Structural Differentiation from Des-Pyridinyloxy Analog: Presence of the 4-(Pyridin-3-yloxy) Substituent

The target compound differs from the widely available intermediate 1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone (CAS 58722-34-2, MW 267.34) by the addition of a 4-(pyridin-3-yloxy) group on the piperidine ring, increasing the molecular weight by +93.09 Da (from 267.34 to 360.43) and adding two hydrogen-bond acceptors (the pyridine nitrogen and the ether oxygen) [1][2]. This modification transforms the compound from a relatively simple sulfonamide building block into a kinase-privileged pharmacophore with extended target-binding capability. In the NAMPT inhibitor patent family, closely related analogs bearing the pyridin-3-yloxy motif are explicitly exemplified as active species, whereas the unsubstituted piperidine sulfonamide is used only as a synthetic starting material, not a bioactive compound [3].

Medicinal chemistry Kinase inhibitor design NAMPT inhibition

NAMPT Inhibitory Potential: Class-Level Evidence from the Pyridin-3-yloxy Sulfonylpiperidine Series

The target compound shares its core pharmacophore—a piperidine sulfonamide linked to a pyridin-3-yloxy moiety—with NAMPT inhibitors disclosed in the patent literature [1]. In the Buckmelter et al. patent (US20170137441A1), the analog N-[4-(piperidine-1-sulfonyl)phenyl]-2-(pyridin-3-yloxy)acetamide is provided as an illustrative example of Formula (I) compounds that inhibit NAMPT [1]. Although no direct IC50 data for the target compound itself has been publicly disclosed, structure-activity relationship (SAR) studies across this chemical series indicate that the 3-pyridyl group is the preferred substituent for target engagement, and that modifications to the acetyl terminus modulate potency [1]. By contrast, N-sulfonylpiperidines lacking the pyridin-3-yloxy group (e.g., those in the VEGFR-2 inhibitor series) target an entirely different enzyme class, underscoring that the pyridin-3-yloxy moiety dictates target selectivity within the broader sulfonylpiperidine family [2].

NAMPT inhibition Cancer metabolism Nicotinamide phosphoribosyltransferase

Physicochemical Differentiation: Lipophilicity and Solubility Modulation by the Pyridin-3-yloxy Group

The introduction of the 4-(pyridin-3-yloxy) substituent onto the piperidine ring of the core sulfonamide scaffold is expected to reduce lipophilicity (clogP) relative to alkyl-substituted or unsubstituted N-sulfonylpiperidines, due to the polar pyridine nitrogen and ether oxygen [1]. For the des-pyridinyloxy analog 1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone, the calculated logP is approximately 1.5–2.0, whereas the pyridin-3-yloxy derivative is predicted to have a clogP in the range of 1.0–1.5, reflecting improved aqueous solubility characteristics [2]. This shift is important for assay compatibility: compounds with clogP >3 often require high DMSO concentrations or exhibit poor solubility in biochemical and cell-based assays, whereas the target compound's moderated lipophilicity supports more robust assay performance across a wider range of buffer conditions [2].

Physicochemical properties Drug-likeness Solubility

Synthetic Tractability as a Key Intermediate: The Acetyl Group as a Versatile Synthetic Handle

The 4-acetylphenyl group of the target compound provides a reactive ketone handle that is absent in many related sulfonamide analogs. In the published synthesis of anticancer sulfones, 1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone serves as the key starting material for condensation reactions with hydrazides, hydrazonoyl chlorides, and active methylene compounds to generate hydrazide, 1,2-dihydropyridine, and chromene derivatives [1]. The target compound, bearing both the pyridin-3-yloxy pharmacophore and the acetyl synthetic handle, can therefore function as a dual-purpose intermediate: it retains the biological recognition elements of the NAMPT/kinase pharmacophore while enabling further chemical diversification through the ketone group [2]. This contrasts with closed-ring analogs (e.g., pyrrolo[3,2-c]pyridine-2-carboxamide derivatives) that lack a similarly accessible point for late-stage functionalization [2].

Synthetic chemistry Building block Fragment elaboration

Purity and Stability Specifications: Research-Grade Procurement Quality

Commercially available batches of 1-(4-((4-(pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone are supplied with certified purity ≥97% (HPLC) and are characterized by 1H NMR, 13C NMR, and mass spectrometry [1]. The compound is reported to be stable under standard laboratory storage conditions (-20°C, desiccated, protected from light) for at least 12 months [1]. This contrasts with certain N-sulfonylpiperidine derivatives bearing α-bromoketone or hydrazide functionalities, which require more stringent storage conditions and exhibit limited shelf life due to hydrolytic or oxidative degradation [2]. For procurement decision-making, this means the target compound can be ordered in bulk quantities (e.g., 1–5 g) with confidence in long-term stability, reducing the need for repeated quality control testing compared to less stable analogs.

Quality control Compound stability Procurement specifications

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


NAMPT Inhibitor Lead Discovery and SAR Expansion

Based on the structural homology to NAMPT inhibitor chemotypes disclosed in the Buckmelter et al. patent family, the target compound is optimally deployed as a starting scaffold for NAMPT inhibitor optimization programs in oncology. The pyridin-3-yloxy moiety provides the essential pharmacophoric element for target engagement, while the 4-acetyl group enables parallel chemical diversification through condensation with hydrazides, hydrazonoyl chlorides, or active methylene compounds to generate focused libraries of hydrazide, 1,2-dihydropyridine, and chromene analogs. This synthetic strategy has been validated on the des-pyridinyloxy core and can be directly translated. [1][2]

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (360.43 Da) and calculated lipophilicity (clogP ~1.0–1.5) place it within the favorable range for fragment-based screening. Unlike simpler N-sulfonylpiperidine fragments that lack a heteroaromatic recognition element, the pyridin-3-yloxy group provides a defined vector for hinge-region hydrogen bonding in kinase targets. Procurement of this compound as a fragment library component enables screening against kinase panels (e.g., JAK, SYK, PI3K families) where pyridinyloxy piperidine scaffolds have demonstrated low-nanomolar IC50 values in related chemotypes. [3]

Chemical Biology Probe Development for Target Identification

The acetyl group of the target compound can be selectively reduced to a secondary alcohol or converted to an oxime for subsequent bioconjugation (e.g., biotin or fluorophore attachment via click chemistry). This enables the generation of affinity probes for chemoproteomic target identification studies. Unlike amide-linked comparator compounds that require multistep deprotection or activation, the ketone handle allows direct, one-step functionalization. The resulting probes can be used in pull-down experiments to identify and validate the molecular targets of pyridin-3-yloxy sulfonylpiperidine chemotypes. [1]

Quote Request

Request a Quote for 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.